molecular formula C21H22N4O2S B2563015 N-(2-ethylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921466-45-7

N-(2-ethylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2563015
CAS No.: 921466-45-7
M. Wt: 394.49
InChI Key: ZIMYBUWDLJHNMR-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a urea linkage, and aromatic substituents. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

    Urea Formation: The urea linkage is introduced by reacting an isocyanate with an amine. In this case, m-tolyl isocyanate can be reacted with an appropriate amine to form the urea derivative.

    Final Coupling: The final step involves coupling the thiazole derivative with the urea derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the urea linkage or other reducible groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The thiazole ring and urea linkage are key structural features that facilitate these interactions, potentially affecting signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide: Similar structure with a para-tolyl group instead of a meta-tolyl group.

    N-(2-ethylphenyl)-2-(2-(3-(m-tolyl)ureido)oxazole-4-yl)acetamide: Similar structure with an oxazole ring instead of a thiazole ring.

Uniqueness

N-(2-ethylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is unique due to its specific combination of a thiazole ring and urea linkage, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-3-15-8-4-5-10-18(15)24-19(26)12-17-13-28-21(23-17)25-20(27)22-16-9-6-7-14(2)11-16/h4-11,13H,3,12H2,1-2H3,(H,24,26)(H2,22,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMYBUWDLJHNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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